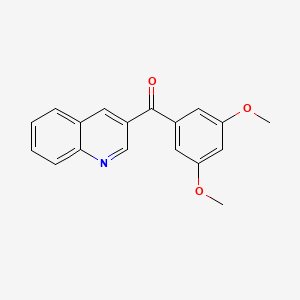

4-(3,5-Dimethoxybenzoyl)quinoline; 97%

Übersicht

Beschreibung

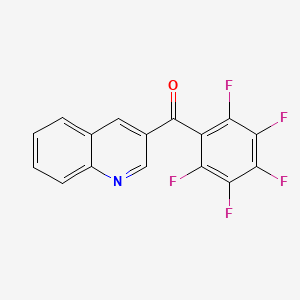

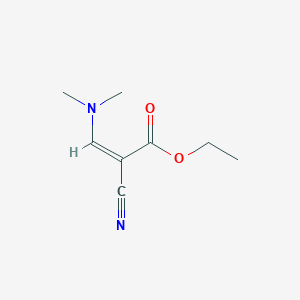

4-(3,5-Dimethoxybenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO3 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 4-(3,5-Dimethoxybenzoyl)quinoline consists of a benzene ring fused with a pyridine moiety . It has a molecular weight of 293.32 .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .Wirkmechanismus

Target of Action

Quinolines and quinolones, such as 3-(3,5-Dimethoxybenzoyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries

Mode of Action

Quinolines and quinolones generally work by inhibiting bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .

Biochemical Pathways

Quinolines and quinolones are known to affect various biological reactions that range from oxidative deaminations to free-radical redox reactions .

Pharmacokinetics

Quinolones and fluoroquinolones are known for their broad-spectrum and excellent tissue penetration .

Result of Action

Quinolines and quinolones are known for their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Vorteile Und Einschränkungen Für Laborexperimente

4-(3,5-Dimethoxybenzoyl)quinoline; 97% is a useful reagent for the synthesis of various heterocyclic compounds. Its advantages include its relatively low cost and high purity. However, it is important to note that 4-(3,5-Dimethoxybenzoyl)quinoline; 97% is a hazardous material and must be handled with caution. It is also important to note that the synthesis of 4-(3,5-Dimethoxybenzoyl)quinoline; 97% involves the use of hazardous materials, such as anhydrous ammonia and hydrochloric acid, and should only be attempted by experienced researchers.

Zukünftige Richtungen

The potential applications of 4-(3,5-Dimethoxybenzoyl)quinoline; 97% in scientific research are vast and varied. Future research should focus on exploring its potential pharmacological effects, such as its interactions with other receptors and its ability to modulate the activity of the serotonin 5-HT2A receptor. Additionally, further research should be conducted to explore its potential applications in drug discovery and development. Finally, further research should be conducted to explore the safety and efficacy of 4-(3,5-Dimethoxybenzoyl)quinoline; 97% for use in clinical settings.

Synthesemethoden

4-(3,5-Dimethoxybenzoyl)quinoline; 97% can be synthesized via a multi-step reaction sequence. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with anhydrous ammonia to form the corresponding amide. This amide is then reacted with anhydrous hydrochloric acid to form 4-(3,5-dimethoxybenzoyl)quinoline.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethoxybenzoyl)quinoline; 97% is widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indole derivatives, pyridine derivatives, and quinoline derivatives. It has also been used in the synthesis of novel compounds with potential applications in drug discovery and development.

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-15-8-13(9-16(10-15)22-2)18(20)14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGZOKMQWPHNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262015 | |

| Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187167-23-2 | |

| Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)